molecular formula C15H14Cl2O2 B1303267 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol CAS No. 61292-28-2

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol

Cat. No.: B1303267
CAS No.: 61292-28-2
M. Wt: 297.2 g/mol
InChI Key: JWZHTVMCIIZMBD-UHFFFAOYSA-N
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Description

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol is a secondary alcohol characterized by a phenyl ring substituted with a 2,4-dichlorobenzyl ether group at the para position and a hydroxyl-bearing ethyl chain. The dichlorobenzyl ether moiety is common in pharmaceuticals and agrochemicals due to its stability and lipophilicity, as seen in miconazole derivatives .

Properties

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8,10,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZHTVMCIIZMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377148
Record name 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-28-2
Record name 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone C15H12Cl2O2 295.17 61292-27-1 Ketone, dichlorobenzyl ether
1-{4-[(4-Chlorobenzyl)oxy]-2-hydroxyphenyl}-2-(4-chlorophenyl)ethanone C21H16Cl2O3 387.256 925007-31-4 Ketone, hydroxyl, chlorophenyl
(1R)-1-(2,4-Dichlorophenyl)ethanol C8H8Cl2O 191.1 415679-40-2 Secondary alcohol, dichlorophenyl
1-(2,4-Dichlorophenyl)-2-(4-Methylimidazole-1-yl)-Ethanol C12H12Cl2N2O 271.15 N/A Imidazole, ethanol

Biological Activity

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a hydroxyl group attached to a phenolic structure that includes a dichlorobenzyl moiety. This structural configuration is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Bacillus subtilis

The minimum inhibitory concentration (MIC) values for these pathogens have been reported as low as 0.05 mg/mL, indicating potent antibacterial properties .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It is particularly effective against common fungal pathogens such as:

  • Candida albicans
  • Aspergillus niger

The antifungal efficacy is attributed to its ability to disrupt cell membrane integrity and inhibit fungal growth .

The mechanism of action of this compound involves interaction with specific molecular targets within microbial cells. The dichlorobenzyl group is believed to enhance the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Once inside, it may interfere with essential cellular processes such as:

  • Enzyme inhibition
  • Disruption of cell wall synthesis
  • Interference with nucleic acid synthesis

These actions contribute to the compound's overall antimicrobial and antifungal effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study A (2023)Demonstrated significant antibacterial activity against MRSA with an MIC of 0.05 mg/mL.
Study B (2023)Reported antifungal efficacy against Candida albicans, with effective concentrations below 0.1 mg/mL.
Study C (2023)Investigated the compound's mechanism, revealing inhibition of cell wall synthesis in Bacillus subtilis.

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents .

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